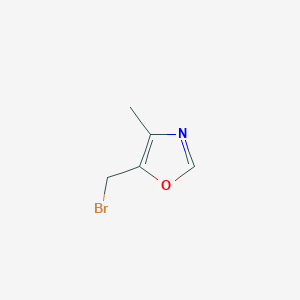![molecular formula C13H12O B13970640 Naphthalene, 1-[(ethenyloxy)methyl]- CAS No. 48140-70-1](/img/structure/B13970640.png)
Naphthalene, 1-[(ethenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-[(ethenyloxy)methyl]- is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethenyloxy methyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-[(ethenyloxy)methyl]- typically involves the reaction of naphthalene with an appropriate ethenyloxy methylating agent under controlled conditions. One common method is the alkylation of naphthalene using ethenyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of Naphthalene, 1-[(ethenyloxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-[(ethenyloxy)methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethenyloxy methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene, 1-[(ethenyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-[(ethenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnaphthalene: An isomer with a methyl group instead of an ethenyloxy methyl group.
2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.
1-Ethynylnaphthalene: Contains an ethynyl group instead of an ethenyloxy methyl group.
Uniqueness
Naphthalene, 1-[(ethenyloxy)methyl]- is unique due to the presence of the ethenyloxy methyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
48140-70-1 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-(ethenoxymethyl)naphthalene |
InChI |
InChI=1S/C13H12O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2 |
Clé InChI |
VWHBGDKTEYDPCK-UHFFFAOYSA-N |
SMILES canonique |
C=COCC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




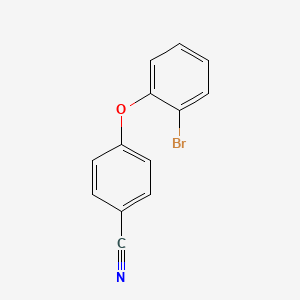
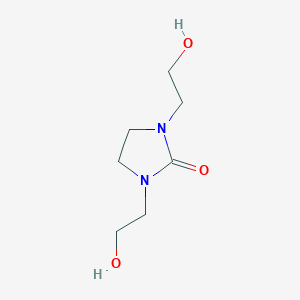
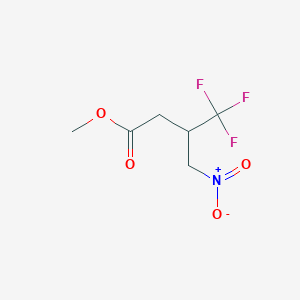
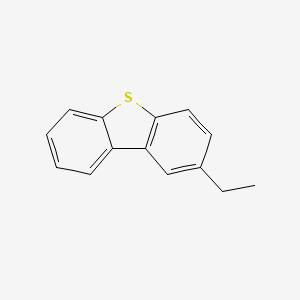



![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)


![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)
